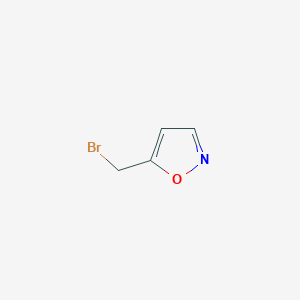

5-(Bromomethyl)isoxazole

描述

5-(Bromomethyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The bromomethyl group is attached to the fifth position of the isoxazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

5-(Bromomethyl)isoxazole can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated α-chloro aldoximes. This reaction is typically carried out in a mixture of dimethylformamide and water as solvents, under mild metal-free conditions, and shows tolerance for a wide range of substituents .

Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride, leading to substituted isoxazoles under moderate reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. The use of metal-free conditions and environmentally benign reagents is preferred to minimize waste and reduce costs. The reaction conditions are optimized to achieve high yields and purity of the final product.

化学反应分析

Types of Reactions

5-(Bromomethyl)isoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to different functionalized isoxazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Cycloaddition Reactions: Reagents such as nitrile oxides and alkynes are used, often in the presence of catalysts like copper(I) chloride or gold(III) chloride.

Oxidation and Reduction Reactions: Oxidizing agents like sodium hypochlorite or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications in medicinal chemistry and material science.

科学研究应用

Scientific Research Applications

5-(Bromomethyl)isoxazole has been extensively studied for its potential in various scientific fields:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups through substitution reactions.

-

Biological Activity : Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Properties : Isoxazole derivatives have shown effectiveness against various bacteria and fungi. For instance, studies have demonstrated that this compound can inhibit the growth of pathogens like E. coli and S. aureus .

- Anticancer Activity : The compound has been evaluated for its ability to induce apoptosis in cancer cells. For example, it has shown promising results against prostate cancer cell lines, inhibiting cell proliferation at micromolar concentrations .

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes. Studies have indicated its potential to inhibit urease activity, which is relevant for conditions like kidney stones .

Case Studies

- Anticancer Activity Study : A study focused on various isoxazole derivatives found that this compound exhibited significant inhibitory effects on prostate cancer cell lines (LNCaP), inducing apoptosis and inhibiting cell proliferation effectively .

- Enzyme Inhibition Study : Another investigation revealed that this compound could effectively inhibit urease activity, which is crucial for managing conditions like kidney stones and certain infections .

- Antimicrobial Efficacy : Research conducted by RamaRao et al. highlighted the antimicrobial activity of isoxazoles substituted with halogen groups. The study confirmed that compounds similar to this compound displayed significant activity against gram-positive and gram-negative bacteria .

作用机制

The mechanism of action of 5-(Bromomethyl)isoxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

相似化合物的比较

Similar Compounds

- 3-Phenyl-5-(bromomethyl)isoxazole

- 5-(Bromomethyl)-3-(4-bromophenyl)isoxazole

- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole

Uniqueness

5-(Bromomethyl)isoxazole is unique due to its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological properties

生物活性

5-(Bromomethyl)isoxazole is a member of the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition, anticancer properties, and potential applications in treating various diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 173.01 g/mol. The presence of the bromomethyl group at the 5-position significantly influences its chemical reactivity and biological activity. The isoxazole ring structure enhances its interaction with biological targets, making it a valuable compound in drug discovery.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The bromomethyl group enhances binding affinity towards various molecular targets, including enzymes and receptors. This interaction can modulate cellular pathways, influencing biological functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC-6, with IC50 values significantly lower than those for other HDAC isoforms .

- Anticancer Properties: Studies have evaluated its efficacy against various cancer cell lines. For example, derivatives of isoxazole have been tested for their ability to inhibit proliferation in prostate cancer cells .

- Antioxidant Activity: Research has demonstrated that isoxazole derivatives can exhibit substantial antioxidant properties, outperforming standard antioxidants like quercetin .

Case Studies

- HDAC Inhibition Study : A study conducted by Tiwari et al. (2020) revealed that certain isoxazole derivatives, including this compound, displayed significant inhibition against HDAC-6 with IC50 values ranging from 10 to 70-fold lower compared to other isoforms . This suggests potential applications in cancer therapy due to the role of HDACs in tumor progression.

- Anticancer Evaluation : In another study focusing on prostate cancer, a derivative containing the isoxazole scaffold was tested against PC3 cancer cells. The compound exhibited a high selectivity index compared to non-tumorigenic cells, indicating its potential as an anticancer agent .

- Antioxidant Properties : A comparative analysis showed that certain isoxazole derivatives displayed superior antioxidant activity when tested against human fibroblast models and nematode models (C. elegans), highlighting their therapeutic potential in combating oxidative stress .

Table 1: Biological Activities of this compound Derivatives

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(Bromomethyl)isoxazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of this compound derivatives typically involves radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). For example, 3,4-bis(4-methoxyphenyl)-5-(bromomethyl)isoxazole was synthesized by reacting the precursor with NBS and AIBN under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (e.g., reflux in CCl₄) . Key parameters for yield optimization include:

- Stoichiometry : Excess NBS (1.2–1.5 equivalents) ensures complete conversion.

- Radical Initiation : AIBN (0.1–0.3 equivalents) is critical for generating bromine radicals.

- Solvent Choice : Non-polar solvents like CCl₄ minimize side reactions.

Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : A multi-technique approach is essential:

- Melting Point Analysis : Pure 5-(Bromomethyl)-3-phenylisoxazole exhibits a melting point of 82.5–85°C .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity of bromomethyl substitution (e.g., absence of vinylic protons near 6.5–7.5 ppm).

- Mass Spectrometry : Match molecular ion peaks to the expected m/z (e.g., 238.08 for C₁₀H₈BrNO) .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., C–H···N/O bonds, π-π stacking) to confirm packing efficiency .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of isoxazole derivatives?

- Methodological Answer : Competing halogenation or oxidation can be minimized by:

- Temperature Control : Sub-zero temperatures (–10°C to 0°C) suppress radical chain termination.

- Protecting Groups : Use electron-withdrawing groups (e.g., methoxy) to direct bromination to the methyl position .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce undesired dimerization.

Kinetic monitoring via TLC or in-situ IR spectroscopy helps track reaction progress.

Q. How does the bromomethyl substituent influence the reactivity of isoxazole in subsequent derivatization reactions?

- Methodological Answer : The bromomethyl group serves as a versatile handle for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

- Nucleophilic Displacement : Reaction with tetrabutylammonium fluoride (TBAF) replaces bromine with hydroxyl groups .

- Cross-Coupling : Pd-catalyzed coupling with aryl boronic acids generates biaryl derivatives.

Steric hindrance from adjacent substituents (e.g., phenyl rings) may slow reactivity, necessitating elevated temperatures or microwave assistance.

Q. What intermolecular interactions dominate the crystal packing of bromomethyl-substituted isoxazoles?

- Methodological Answer : X-ray studies of related isoxazole derivatives reveal:

- C–H···O/N Interactions : Stabilize head-to-head dimers (e.g., R₂²(24) motifs) .

- π-π Stacking : Centroid distances of ~3.5 Å between aromatic rings enhance lattice stability .

These interactions guide co-crystal design for improved solubility or bioavailability.

Q. Comparative and Mechanistic Studies

Q. Are bromomethyl-substituted isoxazoles effective inhibitors of glutathione-dependent enzymes compared to other halogenated derivatives?

- Methodological Answer : While direct data on this compound is limited, studies on 3-(4-bromophenyl)isoxazole show competitive inhibition of glutathione-S-transferase (GST) with IC₅₀ = 0.099 μM and Kᵢ = 0.059 ± 0.20 μM . Comparative strategies include:

- Enzyme Assays : Measure IC₅₀ values for GST/GR inhibition under standardized conditions (pH 7.4, 25°C).

- Docking Simulations : Compare binding affinities of Br vs. Cl/F substituents using AutoDock Vina.

Bromine’s larger van der Waals radius may enhance hydrophobic binding pockets.

属性

IUPAC Name |

5-(bromomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBISLDZVNXIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434445 | |

| Record name | 5-(Bromomethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69735-35-9 | |

| Record name | 5-(Bromomethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。